Tomaymycin DM - 945490-09-5

Tomaymycin DM

Catalog Number: EVT-10987143
CAS Number: 945490-09-5
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tomaymycin DM is a derivative of the antitumor antibiotic tomaymycin, classified as a pyrrolo[1,2-a]benzodiazepine dimer. This compound exhibits significant cytotoxic properties and is primarily utilized in targeted cancer therapies. Its structure allows it to interact with DNA, leading to the inhibition of tumor cell proliferation.

Source and Classification

Tomaymycin DM is derived from the natural product tomaymycin, which is produced by certain Streptomyces species. It belongs to a class of compounds known as pyrrolo[1,2-a]benzodiazepines, which are recognized for their ability to bind to the minor groove of DNA. This binding mechanism is crucial for its antitumor activity, as it interferes with DNA replication and transcription processes .

Synthesis Analysis

Methods

The synthesis of Tomaymycin DM typically involves chemical modifications of the parent tomaymycin compound. The synthetic routes may include:

  • Chemical Coupling: The dimerization of tomaymycin molecules through various coupling agents to enhance their cytotoxicity while maintaining stability.
  • Functional Group Modification: Alterations to specific functional groups to improve solubility and targeting capabilities when linked to antibodies or other delivery systems.

Technical Details

The synthesis process often employs techniques such as:

  • Solid-phase synthesis: Facilitating the attachment of tomaymycin derivatives to targeting moieties.
  • Purification methods: Including chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
Molecular Structure Analysis

Structure

Tomaymycin DM has a molecular formula of C14H14N2O3C_{14}H_{14}N_{2}O_{3} and features a complex bicyclic structure that includes:

  • A pyrrolo[1,2-a]benzodiazepine core.
  • Functional groups that contribute to its reactivity and interaction with biological targets.

Data

The compound's structural characteristics can be analyzed using various techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment and connectivity.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions

Tomaymycin DM undergoes several key reactions relevant to its biological activity:

  • Alkylation of DNA: The compound acts as a DNA alkylator, forming covalent bonds with nucleophilic sites on DNA, particularly guanine residues.
  • Hydrolysis: In aqueous environments, Tomaymycin DM may hydrolyze, affecting its stability and efficacy.

Technical Details

Understanding these reactions is crucial for optimizing the therapeutic use of Tomaymycin DM in clinical settings. Reaction kinetics can be studied to determine optimal conditions for drug delivery.

Mechanism of Action

Process

The mechanism by which Tomaymycin DM exerts its cytotoxic effects involves:

  1. Minor Groove Binding: The compound binds specifically to the minor groove of DNA.
  2. Interference with Replication: This binding disrupts normal DNA replication processes, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have demonstrated that Tomaymycin DM exhibits potent cytotoxicity against various cancer cell lines, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility in aqueous solutions can vary based on modifications made during synthesis.

Chemical Properties

  • Stability: The compound's stability in different pH environments can influence its effectiveness as a drug.
  • Reactivity: Its ability to form covalent bonds with DNA makes it highly reactive under physiological conditions.

Relevant data regarding these properties can be obtained from experimental studies focusing on solubility profiles and stability assessments in biological media .

Applications

Tomaymycin DM is primarily used in scientific research and therapeutic applications, including:

  • Targeted Cancer Therapy: It is employed in developing antibody-drug conjugates that selectively deliver cytotoxic agents to tumor cells while minimizing damage to healthy tissues.
  • Research on Antitumor Mechanisms: Studies involving Tomaymycin DM contribute to understanding the mechanisms of action of pyrrolo[1,2-a]benzodiazepines and their potential modifications for enhanced efficacy.
Molecular Classification and Structural Analogs

Pyrrolobenzodiazepine (PBD) Dimer Family

Tomaymycin DM (CAS 945490-09-5) belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of synthetic cytotoxins engineered for enhanced DNA-interactive properties. Structurally, it features two PBD monomeric units connected via a C8/C'-propyl ether linkage, forming an electrophilic imine moiety (N10-C11/N10'-C11') at each terminus. This configuration enables sequence-selective cross-linking of duplex DNA, distinguishing it from monomeric PBDs [1] [4].

Structural Comparison to Monomeric PBDs

Tomaymycin DM derives its core scaffold from the natural monomeric PBD tomaymycin (C16H20N2O4), isolated from Streptomyces achromogenes. Critical structural differences include:

  • Dimeric Architecture: Tomaymycin DM (C14H14N2O3 per unit) lacks the C2-exocyclic unsaturated tetrahydropyrrole and C9-hydroxyl group present in tomaymycin [6] [8].
  • C8-Substitution: Incorporates a C8-hydroxyl group critical for dimerization, absent in non-modified tomaymycin [1] [6].
  • Electrophilic Potency: The dimeric structure doubles the number of electrophilic imine groups (vs. one in monomers), enabling bifunctional DNA alkylation [4].

Table 1: Structural Comparison of Tomaymycin DM and Monomeric Tomaymycin

FeatureTomaymycin DMMonomeric Tomaymycin
Molecular FormulaC₁₄H₁₄N₂O₃ (per unit)C₁₆H₂₀N₂O₄
Key Functional GroupsC8-hydroxyl, dual N10-C11 iminesC9-hydroxyl, C2-exocyclic double bond
DNA-Binding ModeBifunctional cross-linkingMonofunctional adduction
Natural OccurrenceSyntheticNatural (Streptomyces spp.)
Bioactivity (IC₅₀)Picomolar rangeLow nanomolar range

Role of Dimeric Linkage in DNA Interaction

The propyl ether linker in Tomaymycin DM spatially positions the two PBD units to span 6–7 base pairs, enabling interstrand cross-linking at specific DNA sequences (5ʹ-Pu-GATC-Py-3ʹ). This linkage:

  • Enforces High-Affinity Binding: Dimerization increases DNA-binding affinity >600-fold compared to monomers by enabling covalent bonds with two guanine residues [2] [4].
  • Induces Conformational Stress: Cross-linking distorts the DNA helix, blocking replication/transcription machinery and triggering apoptosis [4] [9].
  • Avoids MDR1-Mediated Resistance: Unlike tubulin inhibitors, PBD dimers bypass multi-drug resistance protein 1 (MDR1) efflux, maintaining potency in resistant cancers [2] [7].

Table 2: Impact of Dimeric Linkage on DNA Binding Parameters

ParameterPBD MonomersPBD Dimers (e.g., Tomaymycin DM)
Covalent Bonds Formed12
Typical Binding Sequence3 bp (e.g., 5ʹ-PuGPu-3ʹ)6–7 bp (e.g., 5ʹ-PuGATCPy-3ʹ)
DNA Helix DistortionMinimalSevere (≥30° bending)
Cytotoxic Potency (IC₅₀)0.1–10 nM0.001–0.01 nM (picomolar)

Antibody-Drug Conjugate (ADC) Payload Taxonomy

DNA-Alkylating Agents vs. Microtubule/Topoisomerase Inhibitors

As an ADC payload, Tomaymycin DM falls under DNA-alkylating agents, distinguished from other payload classes by:

  • Mechanism: Covalently modifies DNA bases (guanine N2), causing irreparable double-strand breaks (DSBs). This contrasts with microtubule inhibitors (e.g., auristatins) that disrupt spindle formation, or topoisomerase inhibitors (e.g., camptothecins) that trap DNA-enzyme complexes [2] [5] [7].
  • Potency: Exhibits picomolar cytotoxicity (IC₅₀ ~0.0011–0.01 nM), surpassing microtubule inhibitors (IC₅₀ ~0.1–1 nM) and topoisomerase inhibitors (IC₅₀ ~1–10 nM) [1] [7].
  • Target Cell Dependency: Effective against slow-dividing/quiescent cancer stem cells due to DNA damage mechanism, unlike microtubule agents requiring active division [2] [7].
  • Bystander Effect: Limited membrane permeability reduces bystander killing, whereas cleavable-linker tubulin inhibitors (e.g., MMAE) exhibit strong bystander activity [7] [10].

Structural Analogues in Clinical-Stage ADCs

Tomaymycin DM serves as a prototype for clinically advanced PBD dimer payloads:

  • Talirine (SGN-CD33A): Features a C2-endo unsaturation and C7-methoxy group, used in vadastuximab talirine (anti-CD33 ADC) for AML [2].
  • Tesirine (SG3249): Incorporates a C2/C3-unsaturated core and protease-cleavable linker, utilized in loncastuximab tesirine (anti-CD19 ADC; ZYNLONTA®) for DLBCL [7] [10].
  • PBD Monomer Analogs: IMGN779 (anti-CD33) and IMGN632 (anti-CD123) use indolinobenzodiazepine monomers with reduced cross-linking capability but improved solubility [2].

Table 3: Clinical-Stage PBD-Based ADC Payloads Structurally Related to Tomaymycin DM

PayloadStructural Variation vs. Tomaymycin DMADC ExamplesDevelopment Status
TalirineC2-exo unsaturation, C7-methoxyVadastuximab talirinePhase I/II (halted)
Tesirine (SG3199)C2/C3 unsaturation, valine-alanine linkerLoncastuximab tesirineFDA-approved (DLBCL)
DGD1062 (PBD dimer)C8/C'-morpholino linkerDCDS0780A (anti-CD22)Phase I
SJG-136No C8-hydroxyl, C2/C3 saturatedNone (free dimer)Phase II

Properties

CAS Number

945490-09-5

Product Name

Tomaymycin DM

IUPAC Name

(6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1

InChI Key

GXKVYHPROGIVCL-VIFPVBQESA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.